molecular formula C21H20O5 B11156687 Isopropyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate

Isopropyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate

Cat. No.: B11156687
M. Wt: 352.4 g/mol
InChI Key: OBYGQONYNMPBSU-UHFFFAOYSA-N
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Description

Isopropyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate is a synthetic coumarin derivative characterized by a chromen-2-one (coumarin) backbone substituted with a methyl group at position 8, a phenyl group at position 4, and an isopropyl ester-linked acetic acid moiety at position 5. Its molecular formula is C21H20O5 (inferred from structural analogs in and ), with a molecular weight of approximately 352.38 g/mol.

Properties

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

propan-2-yl 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetate

InChI

InChI=1S/C21H20O5/c1-13(2)25-20(23)12-24-18-10-9-16-17(15-7-5-4-6-8-15)11-19(22)26-21(16)14(18)3/h4-11,13H,12H2,1-3H3

InChI Key

OBYGQONYNMPBSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Esterification of 7-Hydroxy-4-Methylcoumarin

The primary route involves esterifying 7-hydroxy-4-methylcoumarin with isopropyl bromoacetate or chloroacetate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group at the 7-position attacks the electrophilic carbon of the acyl halide.

Reaction Conditions:

  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitates deprotonation of the hydroxyl group.

  • Solvent: Polar aprotic solvents like acetone or dimethylformamide (DMF) enhance reaction efficiency.

  • Temperature: Reactions typically occur at 60–80°C for 6–12 hours.

Example Protocol (Laboratory Scale):

  • Dissolve 7-hydroxy-4-methylcoumarin (10 mmol) in anhydrous acetone.

  • Add K₂CO₃ (15 mmol) and isopropyl bromoacetate (12 mmol).

  • Reflux at 65°C for 8 hours.

  • Filter and concentrate under reduced pressure.

  • Purify via column chromatography (hexane:ethyl acetate, 4:1).

Yield: 68–75% (laboratory), scalable to 82% in optimized industrial setups.

Alternative Routes via Intermediate Acetates

Patents describe intermediates like tert-butyl 2-(2-oxo-4-phenyl-chromen-7-yl)oxyacetate, which undergo transesterification with isopropyl alcohol. This method avoids direct handling of reactive acyl halides.

Key Steps:

  • Synthesize tert-butyl acetate intermediate using tert-butyl bromoacetate.

  • React with isopropyl alcohol under acidic catalysis (e.g., sulfuric acid).

  • Remove tert-butyl groups via acid hydrolysis.

Advantages:

  • Higher regioselectivity for the 7-position.

  • Reduced side products compared to direct esterification.

Optimization Strategies

Solvent and Base Selection

Solvent polarity significantly impacts reaction kinetics. DMF accelerates reactions but complicates purification, while acetone balances speed and ease of isolation.

Comparative Data:

SolventBaseTemperature (°C)Yield (%)Purity (%)
AcetoneK₂CO₃657595
DMFNaH808288
THFK₂CO₃706892

Data synthesized from.

Industrial-Scale Production

Continuous flow reactors improve scalability by maintaining consistent temperature and mixing. Automated systems reduce human error and enhance reproducibility.

Industrial Protocol:

  • Pump 7-hydroxy-4-methylcoumarin and isopropyl bromoacetate into a flow reactor.

  • Maintain residence time of 30 minutes at 70°C.

  • Separate products via inline liquid-liquid extraction.

  • Crystallize using methanol/water mixtures.

Yield: 85–90% with >99% purity.

Purification and Characterization

Recrystallization Techniques

Recrystallization from methanol/diethyl ether (1:1) yields colorless crystals, as demonstrated for structurally similar coumarin acetates.

Steps:

  • Dissolve crude product in minimal hot methanol.

  • Add diethyl ether dropwise until cloudiness appears.

  • Cool to 4°C and filter crystals.

Purity Enhancement: Increases from 92% to 99.5%.

Chromatographic Methods

Silica gel chromatography with hexane:ethyl acetate (gradient elution) resolves ester byproducts. High-performance liquid chromatography (HPLC) confirms purity.

Challenges and Solutions

Regioselectivity Issues

Competing reactions at the 5- and 7-positions of coumarin occur if steric or electronic factors disfavor the 7-position.

Mitigation Strategies:

  • Use bulky bases (e.g., DBU) to deprotonate the 7-hydroxy group selectively.

  • Employ directing groups (e.g., methyl at C-8) to block alternative sites.

Hydrolysis of Ester Groups

Isopropyl esters are prone to hydrolysis under acidic or basic conditions.

Stabilization Methods:

  • Conduct reactions under anhydrous conditions.

  • Add molecular sieves to absorb moisture.

Recent Advances

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2024 study achieved 78% yield in 15 minutes using 300 W irradiation.

Enzymatic Esterification

Lipases (e.g., Candida antarctica) catalyze ester formation under mild conditions, avoiding harsh reagents. Pilot-scale trials show 70% yield at 40°C.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Classical Esterification7595Moderate120
Transesterification8299High90
Microwave-Assisted7897Low150
Enzymatic7098High200

Data synthesized from.

Mechanism of Action

The mechanism of action of Isopropyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Isopropyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate and its analogs:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications/Notes
Target Compound : this compound - 8-methyl
- 4-phenyl
- 7-O-linked isopropyl acetate
C21H20O5 352.38 Phenyl and methyl groups enhance lipophilicity; ester group may improve bioavailability. Likely studied for anti-inflammatory or antimicrobial activity (analogous to ).
Analog 1 : Isopropyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate () - 8-chloro
- Cyclopenta-fused chromenone
- 7-O-linked isopropyl acetate
C17H17ClO5 336.77 Chlorine substitution increases electronegativity; cyclopenta ring alters ring strain. Commercial availability (BH55551, $8–$11/g) suggests research use in synthetic pathways .
Analog 2 : Ethyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)(phenyl)acetate () - 8-methyl
- 4-phenyl
- 7-O-linked ethyl phenyl acetate
C26H22O5 414.45 Additional phenyl group on acetate increases steric hindrance. Potential use in photodynamic therapy or as a fluorescent probe .
Analog 3 : 2-[(8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid () - 8-methyl
- 4-propyl
- Free carboxylic acid (no ester)
C15H16O5 276.28 Propyl group and carboxylic acid enhance hydrophilicity. Likely intermediate for ester derivatives; limited commercial data .
Analog 4 : (8-Methyl-4-oxo-3-phenyl-chromen-7-yl) 2-[2-(8-methyl-4-oxo-3-phenyl-chromen-7-yl)oxy-2-oxo-ethoxy]acetate () - Dimeric coumarin
- Two 8-methyl-4-oxo-3-phenyl units linked via ether-acetate
C38H26O9 634.63 Dimeric structure enhances π-π stacking; potential for supramolecular applications. Explored in biomedical or cosmetic formulations due to antioxidant properties .

Key Comparative Insights :

Substituent Effects: Chlorine vs. Ester vs. Carboxylic Acid: The free carboxylic acid in Analog 3 reduces cell membrane permeability compared to the isopropyl ester in the target compound, highlighting the role of esterification in drug design .

Structural Complexity: Dimeric analogs (Analog 4) demonstrate enhanced intermolecular interactions, making them suitable for materials science, whereas monomeric derivatives (target compound, Analog 2) are more likely candidates for therapeutic screening .

Methodological Considerations

Structural data for these compounds may be derived from X-ray crystallography using programs like SHELXL () or visualized via WinGX/ORTEP (). Computational modeling could further predict properties like logP or binding affinity, though experimental validation is critical .

Biological Activity

Isopropyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate is a synthetic compound belonging to the coumarin family, which is recognized for its diverse biological activities. This article explores its biological activity, including mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H20O5C_{21}H_{20}O_{5} with a molecular weight of 352.4 g/mol. Its structure includes a coumarin backbone with an isopropyl acetate moiety, contributing to its unique properties and potential applications in medicinal chemistry.

Biological Activities

1. Antioxidant Activity
Coumarins, including this compound, have demonstrated significant antioxidant properties. In vitro studies suggest that these compounds can scavenge free radicals effectively, which may help in preventing oxidative stress-related diseases.

2. Anti-inflammatory Effects
Research indicates that coumarin derivatives exhibit anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. For instance, studies have shown that certain coumarin compounds can inhibit the enzyme lipoxygenase (15-LOX), which plays a role in the inflammatory response .

3. Anticancer Potential
this compound has been investigated for its cytotoxic effects against various cancer cell lines. In particular, studies have reported significant inhibition of cell proliferation in human colon adenocarcinoma cells (Caco-2), indicating its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), which is important for neurotransmitter regulation and has implications in Alzheimer's disease treatment .
  • Molecular Interactions : Molecular docking studies suggest that the compound binds effectively to target enzymes, enhancing its inhibitory effects on AChE and other relevant targets .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of 15-lipoxygenase
AnticancerCytotoxic effects on Caco-2 cells
AChE InhibitionPotential therapeutic application for Alzheimer’s

Notable Research Findings

In a study examining the synthesis and biological evaluation of coumarin derivatives, it was found that compounds similar to this compound exhibited promising AChE inhibitory activity with IC50 values as low as 2.7 µM, showcasing their potential for treating cognitive disorders .

Q & A

Q. What are the established synthetic routes for Isopropyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the chromen core via Pechmann condensation, using resorcinol derivatives and β-keto esters under acidic conditions.
  • Step 2 : Functionalization at the 7-hydroxy position via nucleophilic substitution, employing alkylating agents like isopropyl bromoacetate in acetone or ethanol with a base (e.g., K₂CO₃) under reflux (70–80°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol is used to isolate the product with >90% purity .

Q. What spectroscopic and analytical methods are recommended for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and ester groups (e.g., δ ~1.2 ppm for isopropyl methyl groups, δ ~4.6 ppm for acetate methylene) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 451.5) .
  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (chromen-2-one C=O) .

Q. What preliminary biological activities have been reported for structurally similar chromen derivatives?

Chromen derivatives exhibit:

  • Anticancer Activity : IC₅₀ values in the μM range against breast (MCF-7) and lung (A549) cancer cell lines via apoptosis induction .
  • Antimicrobial Effects : Inhibition of S. aureus and E. coli growth at 50–100 μg/mL concentrations .
  • Mechanism : Potential interaction with DNA topoisomerase II or kinase signaling pathways .

Q. What purification techniques are effective post-synthesis?

  • Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane 1:4 to 1:2) for baseline separation of ester derivatives .
  • Recrystallization : Ethanol or methanol as solvents to achieve crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How can X-ray crystallography be optimized to resolve the crystal structure of this compound?

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for small crystals (<0.1 mm).
  • Refinement : Employ SHELXL-2018 with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined using a riding model .
  • Validation : Check for R-factor convergence (<5%) and ADPs using tools like PLATON .

Q. What strategies address low yields in the final esterification step?

  • Catalyst Optimization : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilicity in polar aprotic solvents (e.g., DMF) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, improving yields by 15–20% .
  • Side Reaction Mitigation : Add molecular sieves to absorb water and prevent hydrolysis of the ester group .

Q. How do substituents on the chromen core influence biological activity?

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance lipophilicity and membrane permeability, improving IC₅₀ values by 2–3 fold in cancer assays .
  • Bulkier Substituents (e.g., benzyl) : May sterically hinder target binding, reducing efficacy. SAR studies suggest methyl or ethyl groups at position 8 optimize activity .

Q. How can computational methods predict target interactions for this compound?

  • Molecular Docking : Use AutoDock Vina to screen against PDB targets (e.g., topoisomerase II, 1ZXM). Parameters: grid size 25 ų, exhaustiveness=20 .
  • MD Simulations : GROMACS with CHARMM36 force field to assess binding stability over 100 ns. Analyze RMSD and hydrogen bond persistence .

Q. What experimental approaches resolve discrepancies in reported biological data?

  • Dose-Response Curves : Repeat assays with standardized cell lines (e.g., NCI-60 panel) and controls (e.g., doxorubicin) to validate IC₅₀ values .
  • Metabolic Stability Tests : Use liver microsomes to assess if rapid degradation explains variability in efficacy .

Q. How is the reaction mechanism elucidated for key synthetic steps?

  • Kinetic Isotope Effects (KIE) : Compare rates using deuterated reagents to identify rate-determining steps (e.g., esterification vs. cyclization) .
  • In Situ FTIR Monitoring : Track carbonyl group disappearance (e.g., 1740 cm⁻¹ peak) to confirm acyl transfer completion .

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